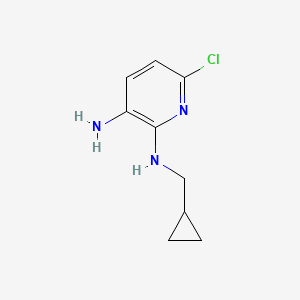
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is a chemical compound with a molecular formula of C10H13ClN2. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen at the 2nd position. It is a derivative of pyridine, which is a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropyridine-2,3-diamine.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through a nucleophilic substitution reaction where the amine group at the 2nd position of the pyridine ring reacts with cyclopropylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and cyclopropylmethyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity or altering its function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
- 6-chloro-2-pyridinamine
- 6-chloro-2,4-diaminopyrimidine
Uniqueness
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is unique due to the presence of both the chloro and cyclopropylmethyl groups, which confer specific chemical properties and biological activities. These structural features distinguish it from other similar compounds and make it a valuable intermediate in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H12ClN3 |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
6-chloro-2-N-(cyclopropylmethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H12ClN3/c10-8-4-3-7(11)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H,12,13) |
InChI-Schlüssel |
BIONUELVMYNADQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C(C=CC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















